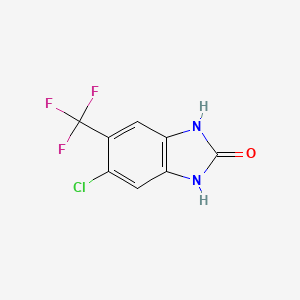
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of chloro and trifluoromethyl groups enhances its chemical reactivity and potential for diverse applications .
Preparation Methods
The synthesis of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trifluoroacetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its chemical properties.
Scientific Research Applications
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with trifluoromethyl and chloro groups, but with a pyridine ring instead of a benzimidazole ring.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: A related benzimidazole derivative with additional chloro groups
Properties
Molecular Formula |
C8H4ClF3N2O |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-2-6-5(13-7(15)14-6)1-3(4)8(10,11)12/h1-2H,(H2,13,14,15) |
InChI Key |
WNRJYXLNCXUCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


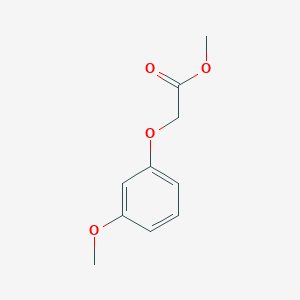
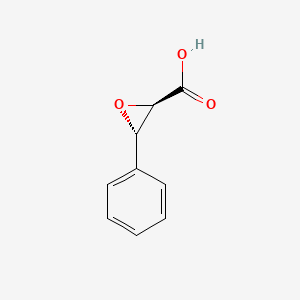
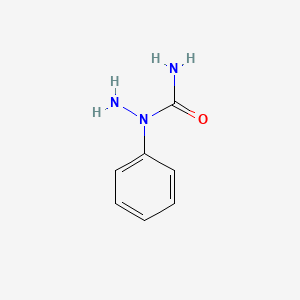
![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
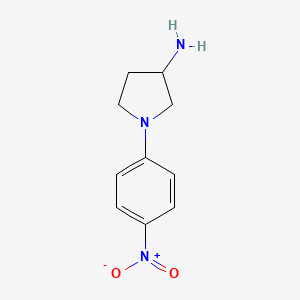
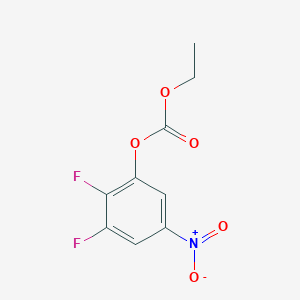
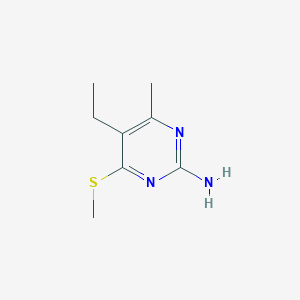
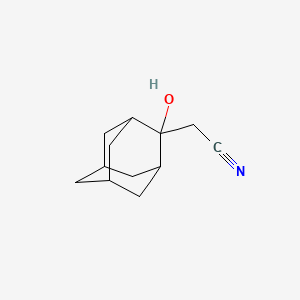
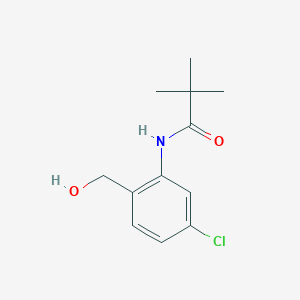
![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)
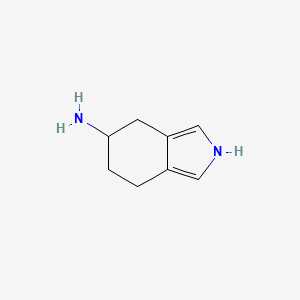
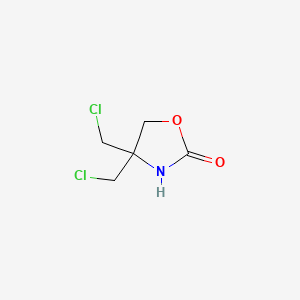
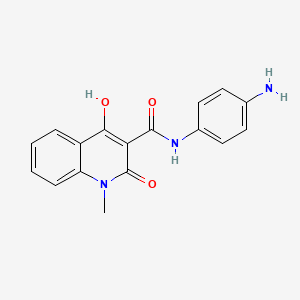
![1-(2'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8759461.png)
